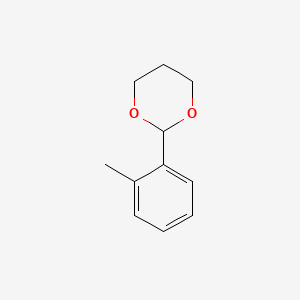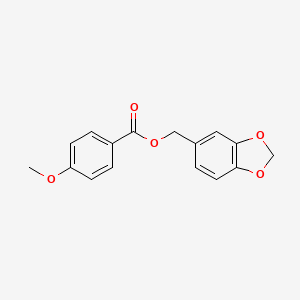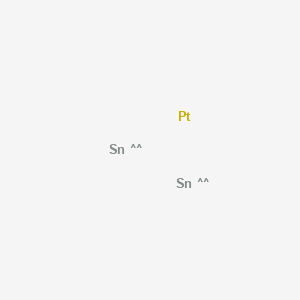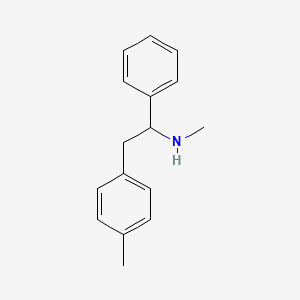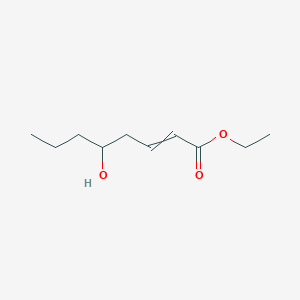
1,3-Dioxolane, 2-(2-methylpropyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-(2-methylpropyl): is a heterocyclic organic compound with the molecular formula C₈H₁₆O₂. It is a derivative of 1,3-dioxolane, where one of the hydrogen atoms is replaced by a 2-methylpropyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane, 2-(2-methylpropyl) can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the following steps:
Reactants: Carbonyl compound (e.g., aldehyde or ketone) and 1,2-ethanediol.
Catalyst: Brönsted acid (e.g., toluenesulfonic acid) or Lewis acid (e.g., zirconium tetrachloride).
Reaction Conditions: Refluxing in toluene with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods: In industrial settings, the production of 1,3-dioxolane, 2-(2-methylpropyl) follows similar principles but on a larger scale. The use of continuous reactors and efficient water removal techniques ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane, 2-(2-methylpropyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,3-Dioxolane, 2-(2-methylpropyl) has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dioxolane, 2-(2-methylpropyl) involves its ability to form stable cyclic acetals and ketals. This stability allows it to protect carbonyl groups during chemical transformations. The compound interacts with molecular targets through acetalization or ketalization, forming stable intermediates that prevent unwanted side reactions .
Comparison with Similar Compounds
1,3-Dioxolane: The parent compound without the 2-methylpropyl group.
1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane.
2-Methyl-2-(2-methylpropyl)-1,3-dioxolane: A structural isomer with a different substitution pattern
Uniqueness: 1,3-Dioxolane, 2-(2-methylpropyl) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective protection of carbonyl groups and stability under various reaction conditions.
Properties
CAS No. |
6135-52-0 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-6(2)5-7-8-3-4-9-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
NLSSIIZCHYEPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)

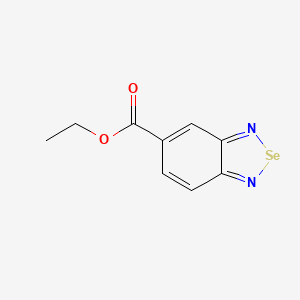
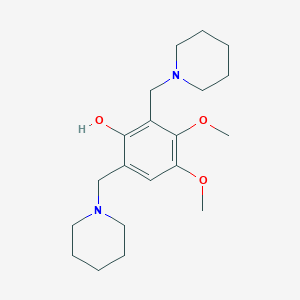
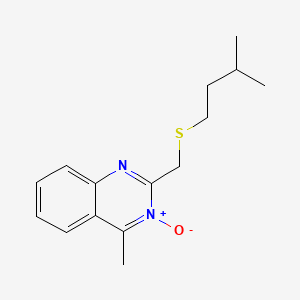
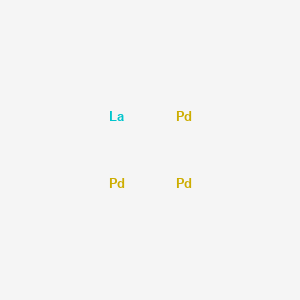
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
